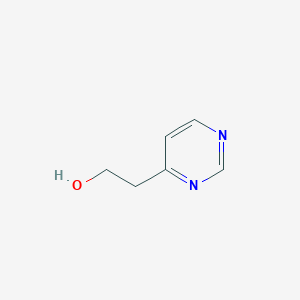

2-(Pyrimidin-4-yl)ethanol

Description

A Privileged Scaffold in Synthesis and Medicinal Chemistry

The pyrimidine (B1678525) core is a cornerstone of life itself, forming the structural basis for the nucleobases uracil, thymine, and cytosine, which are integral components of RNA and DNA. wikipedia.org This biological prevalence has long inspired chemists to explore pyrimidine derivatives for therapeutic applications. The pyrimidine structure is also found in essential natural compounds like vitamin B1 (thiamine). wikipedia.org

In medicinal chemistry, the pyrimidine scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets, leading to a broad spectrum of pharmacological activities. researchgate.net The nitrogen atoms in the ring act as hydrogen bond acceptors, and the aromatic system can participate in π-stacking interactions, facilitating strong and specific binding to enzyme active sites and receptors. researchgate.net Consequently, pyrimidine derivatives have been successfully developed as anticancer, antiviral, antibacterial, and anti-inflammatory agents. nih.govnih.gov The structural versatility of the pyrimidine ring allows for substitution at multiple positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules to optimize their therapeutic effect. organic-chemistry.org

2-(Pyrimidin-4-yl)ethanol: A Key Intermediate in Complex Transformations

This compound serves as a valuable intermediate, a molecular fragment that is incorporated into a larger, more complex molecule during a multi-step synthesis. Its utility stems from the presence of two key functional groups: the pyrimidine ring and a primary alcohol. The alcohol group provides a reactive handle for a variety of chemical modifications, such as oxidation, esterification, or conversion to a leaving group, allowing it to be connected to other molecular fragments.

A significant example of its application is in the synthesis of novel kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer. Researchers have designed and synthesized a series of novel pyrimidin-4-yl-ethanol and ethanone (B97240) derivatives as potential inhibitors of ROS1 kinase, a target in non-small cell lung cancer. nih.gov In these syntheses, the core structure, which can be derived from a this compound framework, is systematically modified to explore the structure-activity relationship (SAR) and improve the potency and selectivity of the potential drug candidates. nih.govtandfonline.com

The synthesis of these complex derivatives showcases the role of the pyrimidine-ethanol moiety as a versatile scaffold. The following table highlights examples of complex molecules synthesized using a pyrimidine-4-yl-ethanone precursor, which is closely related to and can be derived from this compound.

| Compound Name | Starting Material | Synthetic Step | Resulting Scaffold |

| 2-(2-Chloro-6-(2-morpholinoethylamino)pyrimidin-4-yl)-1-(3-methoxy-5-methylphenyl)ethanone | 2-(2,6-Dichloropyrimidin-4-yl)-1-(3-methoxy-5-methylphenyl)ethanone | Nucleophilic substitution with 2-morpholinoethanamine | A substituted pyrimidine-ethanone derivative for further modification. tandfonline.com |

| 2-(6-(4-(Dimethylamino)piperidin-1-yl)-2-(pyridin-3-yl)pyrimidin-4-yl)-1-(3-methoxy-5-methylphenyl)ethanol | Corresponding ethanone derivative | Reduction of the ketone | A complex pyrimidine-ethanol final product with potential kinase inhibitory activity. tandfonline.com |

These transformations underline the strategic importance of the this compound structure in building up molecular complexity to achieve desired biological activity.

Historical Context and Research Evolution

The systematic study of pyrimidines dates back to the late 19th century. In 1884, Pinner first synthesized pyrimidine derivatives by condensing ethyl acetoacetate (B1235776) with amidines, and he coined the name "pyrimidin" in 1885. wikipedia.orgumich.edu The parent, unsubstituted pyrimidine ring was first prepared in 1900 by Gabriel and Colman through the reduction of 2,4,6-trichloropyrimidine. wikipedia.org

Early research was heavily influenced by the discovery of pyrimidines in natural sources. The isolation and structural elucidation of the nucleobases and thiamine (B1217682) spurred significant interest in the synthesis and chemical properties of this heterocyclic family. wikipedia.org The development of general synthesis methods, such as the Biginelli reaction, which is a one-pot cyclocondensation of a β-dicarbonyl compound, an aldehyde, and urea, provided access to a wide range of substituted pyrimidines and laid the groundwork for future explorations. wikipedia.org

The specific focus on pyrimidine-substituted ethanols and other hydroxyalkyl pyrimidines evolved from this broader context. The synthesis of hydroxymethylthiamine, a derivative of vitamin B1, was reported in the late 1960s, highlighting the early interest in modifying the side chains of biologically important pyrimidines. nih.gov Over the decades, as the tools of organic synthesis became more sophisticated, the focus shifted from fundamental synthesis to the strategic use of functionalized pyrimidines, like this compound, as building blocks in the rational design of complex target molecules, particularly in the field of drug discovery. nih.gov This evolution reflects a broader trend in organic chemistry, moving from the synthesis of known natural products to the creation of novel molecules with tailored functions.

Structure

3D Structure

Properties

IUPAC Name |

2-pyrimidin-4-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c9-4-2-6-1-3-7-5-8-6/h1,3,5,9H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOVUIYOURRNFKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70573115 | |

| Record name | 2-(Pyrimidin-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68121-32-4 | |

| Record name | 2-(Pyrimidin-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Pyrimidin 4 Yl Ethanol and Its Structural Analogues

Strategies for the Construction of the Pyrimidinyl-Ethanol Core

The synthesis of the pyrimidinyl-ethanol core is a critical step that has been approached through several strategic routes. These include the reduction of ester functionalities attached to the pyrimidine (B1678525) ring and the manipulation of carboxylic acid derivatives as precursors.

Reduction-Based Approaches from Pyrimidine Esters

The reduction of an ester group, such as an acetate (B1210297), appended to the pyrimidine ring is a direct method for generating the desired ethanol (B145695) moiety. The success of this approach hinges on the choice of reducing agent and reaction conditions to achieve high yield and selectivity.

Chemoselectivity is a significant consideration when other reducible functional groups are present on the pyrimidine ring or its substituents. The goal is to selectively reduce the ester to an alcohol without affecting other parts of the molecule. Research has shown that achieving this selectivity is feasible under specific conditions. For instance, the reduction of certain substituted ethyl pyrimidine-5-carboxylates can be directed preferentially towards the ester group. researchgate.net One study demonstrated that when ethyl 4-methyl-2-methylthiopyrimidine-5-carboxylate was treated with lithium aluminium hydride at a low temperature of -70°C, the primary product was the corresponding 5-hydroxymethyl derivative, resulting from the selective reduction of the ester. researchgate.net This indicates that temperature control is a crucial factor in directing the reaction towards the desired alcohol and away from the reduction of the pyrimidine ring itself. researchgate.net

The choice of reducing agent is also paramount. While powerful reagents like LiAlH₄ can reduce esters, they may lack selectivity. bham.ac.uk Milder or more sterically hindered reagents are often employed to avoid over-reduction or reaction with other functional groups. acs.org The development of specialized borane (B79455) catalysts, for example, has enabled the highly selective partial reduction of esters to their corresponding aldehydes or, with further reduction, to alcohols, tolerating sensitive functionalities like halides. acs.org The principle of chemoselectivity is fundamental in multi-step syntheses where protecting and deprotecting functional groups can be inefficient. rsc.orgbeilstein-journals.org

Hydride reagents are commonly employed for the reduction of esters to primary alcohols. Lithium aluminium hydride (LiAlH₄) is a powerful and effective reducing agent for this transformation, capable of reducing esters, carboxylic acids, and other carbonyl compounds. bham.ac.uk However, its high reactivity can be a drawback, sometimes leading to the reduction of the pyrimidine ring in addition to the ester. researchgate.netbham.ac.uk

Studies on the reduction of ethyl 2-substituted-pyrimidine-5-carboxylates with LiAlH₄ have shown that the main products can be the corresponding 1,6-dihydropyrimidine derivatives, indicating that the heterocyclic ring is susceptible to reduction. researchgate.net Despite this, the desired hydroxymethyl product can be obtained, often as a byproduct or under carefully controlled conditions. For example, the reduction of ethyl 4-hydrazino-2-methylthiopyrimidine-5-carboxylate and ethyl 4-methylamino-2-methylthiopyrimidine-5-carboxylate with LiAlH₄ readily yielded the corresponding 5-hydroxymethyl derivatives. researchgate.net

Sodium borohydride (B1222165) (NaBH₄) is a milder hydride reagent, typically used for reducing aldehydes and ketones. acsgcipr.org It does not usually reduce esters on its own but can be made more reactive by using additives or changing the cation. For instance, lithium borohydride (LiBH₄) and calcium borohydride (Ca(BH₄)₂), are more reactive than NaBH₄ and can readily reduce esters, which is attributed to the greater Lewis acidity of the Li⁺ and Ca²⁺ cations that activate the carbonyl group. bham.ac.uk

The following table summarizes findings from the reduction of various pyrimidine esters using LiAlH₄, highlighting the reaction conditions and resulting products. researchgate.net

Table 1: Reduction of Ethyl Pyrimidine-5-carboxylate Derivatives with LiAlH₄

| Starting Material (Substituent) | Solvent | Method | Conditions | Product (Yield %) | Dihydropyrimidine Byproduct (Yield %) |

|---|---|---|---|---|---|

| 2-Ethoxy | Ether | B | –15 to 10°C, 16 h | 12 | 44 |

| 2-Ethoxy | THF | A | 0 to 10°C, 1 h | 15 | 37 |

Method A: Substrate added to LiAlH₄ solution. Method B: LiAlH₄ added to substrate solution.

Catalytic hydrogenation presents an attractive alternative to the use of metal hydride reagents, offering advantages in terms of safety, cost, and environmental impact. google.comresearchgate.net This method involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst to reduce the ester functionality to an alcohol. researchgate.netnih.gov

While traditionally requiring harsh conditions (high temperature and pressure), recent advancements have led to the development of homogeneous catalysts that operate under milder conditions. nih.gov Transition metals such as ruthenium, osmium, iron, and manganese have been incorporated into catalyst systems for ester hydrogenation. google.comnih.gov For instance, manganese-catalysed hydrogenation has been shown to be effective for converting esters, including those with heteroaromatic rings like pyrimidine, into alcohols. google.com

The process often involves bifunctional catalysts that facilitate the heterolytic cleavage of H₂. nih.gov The choice of catalyst, solvent, hydrogen pressure, and temperature is critical for achieving high efficiency and selectivity. nih.govgoogle.com For example, specific ruthenium complexes have demonstrated high activity for hydrogenating a range of aliphatic and aromatic esters to their corresponding alcohols with high turnover numbers (TON). nih.gov While much of the research has focused on simpler esters, the principles are applicable to more complex substrates like pyrimidine esters. researchgate.net

Approaches Involving Pyrimidine-4-carboxylic Acid Derivatives

An alternative synthetic route to the pyrimidinyl-ethanol core begins with a pyrimidine carboxylic acid. This acid is first converted into an ester, which then serves as the immediate precursor for reduction to the target alcohol.

The formation of an ethyl ester from pyrimidine-4-carboxylic acid is a key preliminary step. The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This reaction is an equilibrium process, and using the alcohol as the solvent helps to drive the reaction towards the ester product. masterorganicchemistry.com This method is widely used for pyridine (B92270) carboxylic acids, which are structurally analogous to pyrimidine carboxylic acids. google.comgoogle.com

Alternatively, a more reactive derivative of the carboxylic acid can be prepared to facilitate esterification. The carboxylic acid can be converted to its corresponding acid chloride, typically using thionyl chloride (SOCl₂). cdnsciencepub.com This highly reactive acid chloride is then treated with ethanol, often in the presence of a base to neutralize the HCl byproduct, to form the ethyl ester in high yield. cdnsciencepub.com This two-step procedure was successfully applied to the synthesis of basic esters of 2,5-disubstituted pyrimidine-4-carboxylic acids. cdnsciencepub.com

These esterification methods provide the necessary ethyl 2-(pyrimidin-4-yl)acetate or related ester, which can then be subjected to the reduction methodologies described previously (e.g., using hydride reagents or catalytic hydrogenation) to yield the final 2-(Pyrimidin-4-yl)ethanol product.

Multi-Step Organic Synthesis Techniques for Pyrimidine Derivatives

The creation of pyrimidine derivatives, including this compound, often relies on well-established multi-step synthetic sequences. nih.gov These strategies typically involve the initial formation of the pyrimidine core followed by subsequent modifications. nih.gov

Condensation Reactions in Pyrimidine Formation

A cornerstone of pyrimidine synthesis is the condensation reaction between a 1,3-dicarbonyl compound or its equivalent and an amidine, urea, or guanidine (B92328) derivative. bu.edu.egwikipedia.org This approach assembles the pyrimidine ring from acyclic precursors. bu.edu.eg For instance, the Pinner synthesis and its modifications utilize the condensation of β-dicarbonyl compounds with amidines to form substituted pyrimidines. mdpi.com A variety of catalysts, including Lewis acids like YbCl₃, can be employed to facilitate these reactions, sometimes even under solvent-free conditions. bu.edu.eg

One common method involves the reaction of 1,3-dicarbonyl compounds with N-C-N fragments. nih.gov For example, the reaction of β-keto esters with amidines is a classic route to pyrimidine derivatives. organic-chemistry.org Another approach involves the Vilsmeier-Haack formylation of acetonitrile (B52724) using dimethylformamide and phosphorus oxychloride, which generates an intermediate useful in the synthesis of pyrimidine-fused heterocycles. researchgate.netresearchcommons.org The use of formamide (B127407) in conjunction with phosphorus oxychloride has also been reported for the synthesis of 5-formamidopyrimidine (B1196987) derivatives. google.com Furthermore, multicomponent reactions, such as the Biginelli reaction, provide a one-pot method for synthesizing pyrimidines. wikipedia.org A single-step protocol for pyrimidine synthesis has also been described, involving the direct condensation of N-vinyl or N-aryl amides with nitriles, activated by trifluoromethanesulfonic anhydride (B1165640) and 2-chloropyridine. nih.gov

The following table summarizes various condensation strategies for pyrimidine synthesis.

| Reagents | Catalyst/Conditions | Product Type |

| β-Dicarbonyl compounds + Amidines/Urea/Guanidines | Various catalysts | Substituted Pyrimidines |

| N-Vinyl/N-Aryl amides + Nitriles | Trifluoromethanesulfonic anhydride, 2-chloropyridine | Pyrimidine derivatives |

| Acetonitrile + Dimethylformamide/Phosphorus oxychloride | Vilsmeier-Haack conditions | Pyrimidine-fused heterocycles |

| Aldehydes + Malononitrile + Aminouracil | Microwave irradiation or DAHP | Pyrido[2,3-d]pyrimidines |

Nucleophilic Substitution Pathways on Pyrimidine Rings

The pyrimidine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) at the 2, 4, and 6 positions. wikipedia.orgslideshare.net This reactivity is crucial for introducing substituents like the ethanol group in this compound. Halogenated pyrimidines, particularly chloro- and fluoropyrimidines, are common starting materials for these reactions. researchgate.netthieme-connect.com

For example, the synthesis of 4-substituted pyrimidines can be achieved through the nucleophilic displacement of a leaving group, such as a halogen, at the C4 position. acs.orguaeu.ac.ae The reaction of 4-chloropyrimidines with appropriate nucleophiles is a frequently used method. acs.org The reactivity of the pyrimidine ring towards nucleophiles can be enhanced by quaternization of one of the nitrogen atoms, making the ring more susceptible to attack. wur.nl This increased reactivity allows for reactions to occur under milder conditions. wur.nl The choice of nucleophile is broad, ranging from simple amines and alkoxides to more complex organic moieties. thieme-connect.comthieme-connect.com

Alkylation Strategies for Pyrimidine Derivatives

Introducing alkyl groups onto the pyrimidine ring can be accomplished through several methods. One common approach involves the use of Grignard reagents in cross-coupling reactions with halogenated pyrimidines. researchgate.net These reactions are often catalyzed by transition metals like palladium or nickel. researchgate.net For instance, the reaction of a pyrimidyl Grignard reagent with an electrophile or the reaction of a halogenated pyrimidine with an alkyl Grignard reagent can lead to the formation of C-C bonds. researchgate.netthieme-connect.com

Another strategy is the Minisci reaction, which involves the radical alkylation of heteroaromatic compounds. A mechanochemical, magnesium-mediated Minisci C-H alkylation of pyrimidines with alkyl halides has been reported to produce 4-alkylpyrimidines with high regioselectivity. acs.orgnih.gov This method is advantageous as it often proceeds under mild conditions without the need for transition-metal catalysts. acs.orgnih.gov Decarboxylative alkylation of pyrimidines using aliphatic carboxylic acids in the presence of a silver catalyst also provides a route to 4-substituted alkyl pyrimidines. rsc.org

Regioselective Synthesis and Isomer Control in Pyrimidine Derivatization

Controlling the position of substitution on the pyrimidine ring is a critical aspect of synthesizing specific isomers like this compound. The inherent electronic properties of the pyrimidine ring direct nucleophilic attack to the 2, 4, and 6 positions, while electrophilic substitution preferentially occurs at the C5 position. wikipedia.orgslideshare.net

The regioselectivity of nucleophilic substitution can be influenced by the nature of the leaving group and the reaction conditions. For example, in di- or tri-chlorinated pyrimidines, the different chlorine atoms can exhibit varying reactivities, allowing for sequential and regioselective displacement. acs.org The nature of the substituent already present on the ring can also direct the position of subsequent reactions. acs.org For instance, the presence of an aryl group at C4 can activate the C2 position for further nucleophilic attack. acs.org

In the case of alkylation, the choice of methodology is crucial for isomer control. The Minisci reaction, for example, has been shown to be highly regioselective for the C4 position of the pyrimidine ring. acs.org Similarly, directed lithiation followed by reaction with an electrophile can provide a high degree of regiocontrol. nih.gov The synthesis of specific isomers often requires a carefully designed multi-step sequence that leverages these regioselective reactions. uaeu.ac.aemdpi.comresearchgate.net

Optimization of Reaction Conditions and Solvent Systems

The efficiency and outcome of pyrimidine synthesis are highly dependent on the optimization of reaction conditions, including the choice of solvent, temperature, and catalyst. researchgate.netresearchgate.net

Influence of Solvent Polarity on Reaction Efficiency and Yield

The polarity of the solvent can significantly impact the rate and yield of pyrimidine synthesis reactions. researchgate.net For nucleophilic substitution reactions on chloropyrimidines, a switch from organic solvents to water has been shown to increase the reaction rate. acs.org In a study on the synthesis of tetrahydro pyrimidine quinoline, water was found to be the most effective solvent compared to dichloromethane (B109758), methanol, and ethanol, leading to higher yields. researchgate.net

The choice of solvent can also control the regioselectivity of a reaction. In one instance, the use of 1,4-dioxane (B91453) favored the formation of O-substituted pyrimidines, while dimethyl sulfoxide (B87167) (DMSO) led to N-substituted products from the same starting materials. rsc.org The dielectric properties of a solvent are particularly important in microwave-assisted synthesis, where a solvent like DMF, with a high dielectric constant, can lead to better results. scirp.org The following table illustrates the effect of solvent on the yield of a pyrimidine derivative synthesis. tandfonline.com

| Solvent | Yield (%) |

| Ethanol | 85 |

| Methanol | 82 |

| Acetonitrile | 92 |

| Dichloromethane | 75 |

| Tetrahydrofuran | 78 |

| N,N-Dimethylformamide | 88 |

| Water | 80 |

Catalytic Systems for Enhanced Synthetic Pathways

The synthesis of this compound and its analogues is significantly advanced by the use of various catalytic systems. These catalysts offer enhanced efficiency, selectivity, and milder reaction conditions compared to stoichiometric reagents. The primary catalytic strategies involve the hydrogenation of carbonyl precursors and cross-coupling reactions to build the carbon skeleton or introduce functional groups.

Catalytic Hydrogenation

Catalytic hydrogenation is a key method for the synthesis of this compound from its corresponding carbonyl precursors, such as esters of pyrimidine-4-acetic acid or pyrimidine-4-acetaldehyde. This atom-economical process typically utilizes transition metal catalysts. rsc.org

Homogeneous Catalysis: Homogeneous catalysts, particularly those based on ruthenium, iridium, and cobalt, have proven effective for the hydrogenation of esters and aldehydes. rsc.orgrsc.org Pincer-type complexes are a notable class of homogeneous catalysts. For instance, ruthenium complexes with CNN-pincer ligands have been developed for ester hydrogenation under milder conditions than previously possible. acs.org Similarly, cobalt complexes featuring PNNH pincer ligands demonstrate high activity in hydrogenation reactions, although they may require elevated temperatures and pressures. rsc.org Iridium(I) complexes with bifunctional (pyridyl)carbene ligands have been reported to catalyze the hydrogenation of aldehydes and ketones at ambient pressure, offering a significant practical advantage over methods requiring high-pressure equipment. rsc.org

Heterogeneous Catalysis: Heterogeneous catalysts, such as palladium on carbon (Pd/C) and platinum(IV) oxide (PtO₂), are widely used due to their stability, ease of separation from the reaction mixture, and recyclability. analis.com.myresearchgate.net The choice of metal, support, and solvent can greatly influence the reaction's outcome. illinois.edu For example, catalytic hydrogenation of substituted pyridines to piperidines has been effectively achieved using PtO₂ in glacial acetic acid under hydrogen pressure, a method whose principles can be applied to pyrimidine ring systems. researchgate.net The reduction of a β-enamino ester, a structural analogue, has been demonstrated using 10% Pd/C and 20% Pd(OH)₂/C, showcasing the utility of these common heterogeneous catalysts. analis.com.my

The table below summarizes various catalytic systems employed for the hydrogenation of carbonyls and related functional groups, which are applicable to the synthesis of this compound and its analogues.

| Catalyst System | Substrate Type | Reaction Conditions | Key Findings | Reference(s) |

| Iron Pincer Complexes (A-Fe-1) | Aldehydes | Trimethylamine or acetophenone (B1666503) additive | Activity is promoted by additives that prevent the formation of deactivating carboxylic acids. | rsc.org |

| Cobalt Pincer Complexes (A-Co-1) | Nitriles, Esters | 130°C, 50 bar H₂, KOtBu promoter | Effective for hydrogenation to primary amines and alcohols, but requires relatively high pressure and temperature. | rsc.org |

| Manganese Pincer Complexes (C-Mn-1) | Ketones, Aldehydes, Esters | 100-120°C, 30-80 bar H₂, NaOtBu additive | Demonstrates broad applicability for carbonyl reduction, though ester hydrogenation can be challenging. | rsc.org |

| Iridium(I) Carbene Complexes | Ketones, Aldehydes | Ambient H₂ Pressure | Allows for direct hydrogenation without the need for high-pressure reactors, providing a convenient alternative to hydride reagents. | rsc.org |

| 10% Pd/C, 20% Pd(OH)₂/C | β-enamino ester | H₂ atmosphere | Standard heterogeneous catalysts effective for the reduction of C=C bonds in functionalized heterocyclic systems. | analis.com.my |

| PtO₂ | Substituted Pyridines | 50-70 bar H₂, Glacial Acetic Acid | Efficient for the saturation of N-heterocyclic rings, a key transformation for creating saturated analogues. | researchgate.net |

| Ruthenium-Triphos Complexes | Esters, Lactams | 110-220°C, 50 bar H₂ | Highly active for ester hydrogenation, achieving high turnover numbers, especially at elevated temperatures. | acs.org |

Palladium-Catalyzed Cross-Coupling Reactions

For the synthesis of structural analogues of this compound, palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-nitrogen bonds. These reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, allow for the modular construction of complex pyrimidine derivatives from halogenated precursors. rsc.orgmdpi.com

The Suzuki-Miyaura reaction is widely used to couple halopyrimidines with aryl or heteroaryl boronic acids. researchgate.net An efficient catalytic system for this transformation consists of palladium(II) acetate (Pd(OAc)₂) and 2-aminopyrimidine-4,6-diol as a ligand, which has demonstrated high turnover numbers. researchgate.net The Sonogashira reaction enables the introduction of alkyne moieties, while the Buchwald-Hartwig amination is used to form C-N bonds, attaching various amine groups to the pyrimidine ring. rsc.org These reactions have been successfully applied to modify the 2-aminothieno[3,2-d]pyrimidin-4(3H)-one scaffold, a complex analogue system, demonstrating the power of this methodology. rsc.org

The following table details representative palladium-catalyzed cross-coupling systems used in the synthesis of pyrimidine analogues.

| Reaction Type | Catalyst System | Substrates | Purpose | Reference(s) |

| Suzuki-Miyaura | Pd(OAc)₂ / 2-aminopyrimidine-4,6-diol | Aryl Halides, Arylboronic Acids | Forms C(aryl)-C(aryl) bonds, enabling the synthesis of aryl-substituted pyrimidines with high efficiency. | researchgate.net |

| Suzuki-Miyaura | PdCl₂(dppf) / K₂CO₃ | 6-chloro-2-aminothieno[3,2-d]pyrimidin-4(3H)-one, Arylboronic Acids | Introduction of aryl and heteroaryl groups at the 6-position of a complex pyrimidine analogue scaffold. | rsc.org |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI / TEA | 6-chloro-2-aminothieno[3,2-d]pyrimidin-4(3H)-one, Terminal Alkynes | Introduction of alkyne functionalities to the pyrimidine core structure. | rsc.org |

| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | 6-chloro-2-aminothieno[3,2-d]pyrimidin-4(3H)-one, Amines | Formation of C-N bonds to introduce diverse amino substituents onto the pyrimidine ring. | rsc.org |

Chemical Reactivity and Derivatization Strategies of 2 Pyrimidin 4 Yl Ethanol

Functional Group Transformations at the Ethanol (B145695) Moiety

The hydroxyl group of the ethanol side chain is a prime site for functionalization through oxidation, etherification, esterification, and halogenation reactions. These transformations are fundamental for modifying the compound's physicochemical properties and for introducing new reactive handles for further derivatization.

Oxidation Reactions to Carboxylic Acids or Aldehydes

The primary alcohol of 2-(pyrimidin-4-yl)ethanol can be selectively oxidized to either the corresponding aldehyde, 2-(pyrimidin-4-yl)acetaldehyde, or the carboxylic acid, 2-(pyrimidin-4-yl)acetic acid, depending on the choice of oxidant and reaction conditions.

Mild oxidation conditions are required to stop the reaction at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly employed for this purpose. A widely used method for oxidizing primary alcohols to aldehydes is the Swern oxidation, which utilizes a dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride system at low temperatures. In a related procedure for a similar heterocyclic system, 3-(2-hydroxyethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one was successfully oxidized to the corresponding acetaldehyde (B116499) using DMSO and oxalyl chloride in methylene (B1212753) chloride at -78°C google.com.

Stronger oxidizing agents will typically convert the primary alcohol directly to the carboxylic acid. Potassium permanganate (B83412) (KMnO₄) is a classic reagent for this transformation. For instance, the oxidation of related 2-(pyrazolyl)ethanols with KMnO₄ has been shown to yield the corresponding pyrazolylacetic acids enamine.net.

Table 1: Representative Oxidation Reactions of Pyrimidine-Ethanol Analogs

| Starting Material Analogue | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3-(2-hydroxyethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | Oxalyl chloride, DMSO, Triethylamine (B128534), CH₂Cl₂, -78°C to RT | (2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)acetaldehyde | Not specified | google.com |

| 2-(Pyrazol-3-yl)ethanol | KMnO₄ | 2-Oxo-2-(pyrazol-3-yl)acetic acid and Pyrazole-3-carboxylic acid | Mixture | enamine.net |

Etherification and Esterification Modifications

The hydroxyl group of this compound can readily undergo etherification and esterification. These reactions are crucial for creating derivatives with modified polarity, solubility, and biological activity.

Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its more reactive derivatives, such as an acyl chloride or anhydride (B1165640), often in the presence of an acid or base catalyst. For example, similar heterocyclic alcohols can be acylated by reacting them with acyl chlorides to form the corresponding esters smolecule.com.

Ether synthesis can be accomplished via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Alternatively, Mitsunobu reaction conditions, involving triphenylphosphine (B44618) and an azodicarboxylate like diethyl azodicarboxylate (DEAD), can be used to form ethers from alcohols and acidic pronucleophiles vulcanchem.com. A series of novel ether derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one were synthesized utilizing the corresponding acetate (B1210297) ester as a starting material, highlighting the utility of these functional groups in building more complex molecules scielo.org.mx.

Table 2: General Conditions for Esterification and Etherification

| Reaction | Typical Reagents | Product Type | Reference |

|---|---|---|---|

| Esterification | Carboxylic Acid (acid catalyst) or Acyl Chloride (base) | 2-(Pyrimidin-4-yl)ethyl ester | smolecule.com |

| Etherification (Williamson) | 1. NaH; 2. Alkyl halide (R-X) | 4-(2-Alkoxyethyl)pyrimidine | nih.gov |

| Etherification (Mitsunobu) | Triphenylphosphine, DEAD, R-OH | 4-(2-Alkoxyethyl)pyrimidine | vulcanchem.com |

Halogenation and Subsequent Substitution Reactions

The conversion of the hydroxyl group to a halogen atom is a key transformation that turns the ethanol side chain into a versatile electrophilic handle for subsequent nucleophilic substitution reactions. Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are highly effective for converting primary alcohols into the corresponding alkyl chlorides and bromides, respectively chemistrysteps.comchadsprep.com. These reactions typically proceed via an Sₙ2 mechanism, resulting in an inversion of configuration if a chiral center is present masterorganicchemistry.comlibretexts.org. The use of these reagents is generally preferred over hydrohalic acids (HCl, HBr) as they operate under milder conditions and minimize the risk of carbocation rearrangements libretexts.org. Once halogenated, the resulting 4-(2-haloethyl)pyrimidine is primed for reaction with a wide range of nucleophiles (e.g., amines, thiols, azides) to generate a library of new derivatives.

Table 3: Common Reagents for Halogenation of Alcohols

| Target Halide | Reagent | Typical Byproducts | Mechanism | Reference |

|---|---|---|---|---|

| Alkyl Chloride | Thionyl Chloride (SOCl₂) | SO₂, HCl | Sₙ2 (with pyridine) | chemistrysteps.comchadsprep.com |

| Alkyl Bromide | Phosphorus Tribromide (PBr₃) | H₃PO₃ | Sₙ2 | chadsprep.commasterorganicchemistry.com |

Reactions Involving the Pyrimidine (B1678525) Ring System

The electron-deficient nature of the pyrimidine ring dictates its reactivity, making it susceptible to nucleophilic aromatic substitution and an excellent scaffold for metal-catalyzed cross-coupling reactions, particularly when appropriately functionalized with leaving groups.

Nucleophilic Aromatic Substitution on the Pyrimidine Core

Nucleophilic aromatic substitution (SₙAr) is a hallmark reaction of electron-deficient heterocycles like pyrimidine. For SₙAr to occur, the ring must be substituted with a good leaving group, typically a halogen, at an activated position (C-2, C-4, or C-6). Therefore, a preliminary step to derivatizing this compound via SₙAr would be the selective halogenation of the pyrimidine ring.

This can be achieved using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) to convert a pyrimidinone precursor into a chloropyrimidine. For instance, 4-hydroxypyrimidines (which exist in equilibrium with their pyrimidinone tautomers) can be converted to 4-chloropyrimidines d-nb.info. Once a derivative such as 2-chloro-4-(2-hydroxyethyl)pyrimidine or 2,6-dichloro-4-(2-hydroxyethyl)pyrimidine is synthesized, the chlorine atoms can be sequentially displaced by various nucleophiles. The reaction of chloropyrimidines with amines, for example, is a widely used method for constructing substituted aminopyrimidines, often conducted by heating in a solvent like n-butanol with a base such as triethylamine to scavenge the generated HCl mdpi.comccspublishing.org.cn.

Table 4: Nucleophilic Aromatic Substitution on a Chloropyrimidine Derivative

| Substrate | Nucleophile | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 4-Chloropyrimidine derivative | Primary/Secondary Amine (R₂NH) | n-Butanol, Triethylamine, Reflux | 4-Aminopyrimidine (B60600) derivative | Moderate to High | mdpi.com |

| 2-Chloromethylbenzimidazole | 6-(trifluoromethyl)pyrimidin-4-thiol | Water/Dioxane | Thioether derivative | Moderate | ccspublishing.org.cn |

Coupling Reactions for Extended Conjugated Systems

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for C-C bond formation and the synthesis of extended conjugated systems involving the pyrimidine core researchgate.net. These reactions require a halogenated pyrimidine derivative as the electrophilic partner.

For the Suzuki-Miyaura reaction, a derivative like 2-chloro-4-(2-hydroxyethyl)pyrimidine could be coupled with a variety of aryl or heteroaryl boronic acids or esters mdpi.com. These reactions are typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, in the presence of a base (e.g., Na₂CO₃, K₃PO₄) and a suitable solvent system like dioxane/water mdpi.commdpi.com. In di- or polyhalogenated pyrimidines, regioselectivity can often be achieved due to the differential reactivity of the halogen atoms at various positions mdpi.com.

The Sonogashira coupling enables the introduction of alkynyl groups onto the pyrimidine ring. This reaction involves the coupling of a halo-pyrimidine with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst (e.g., CuI) in the presence of a base, typically an amine like triethylamine rsc.orgthieme-connect.com. This methodology provides access to pyrimidine-alkyne conjugates, which are valuable intermediates for further transformations or as components in functional materials and bioactive molecules.

Table 5: Palladium-Catalyzed Cross-Coupling Reactions on Halopyrimidines

| Reaction | Halopyrimidine Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl-Cl | Arylboronic Acid | Pd(PPh₃)₄, Base (e.g., K₃PO₄) | Aryl-substituted Pyrimidine | mdpi.com |

| Sonogashira | Aryl/Heteroaryl-Cl | Terminal Alkyne | Pd Catalyst, Cu(I) salt, Base (e.g., Et₃N) | Alkynyl-substituted Pyrimidine | researchgate.netrsc.org |

Exploration of Electrophilic Substitution on the Pyrimidine Ring

The pyrimidine ring is characterized by its electron-deficient nature, a consequence of the presence of two electronegative nitrogen atoms. wikipedia.orgbhu.ac.in This inherent electronic property generally renders the pyrimidine nucleus less susceptible to electrophilic aromatic substitution compared to benzene (B151609) or other electron-rich aromatic systems. uoanbar.edu.iq The nitrogen atoms decrease the electron density of the ring, deactivating it towards attack by electrophiles. wikipedia.orguoanbar.edu.iq Consequently, such reactions often require harsh conditions or the presence of activating, electron-donating substituents on the ring. beilstein-journals.org

Electrophilic attack, when it does occur, is regioselectively directed to the C-5 position, which is the least electron-deficient carbon atom in the pyrimidine ring. wikipedia.org The 2-(hydroxyethyl) substituent at the C-4 position of this compound is a weakly activating group, which can slightly facilitate electrophilic substitution at the C-5 position. The presence of multiple activating groups significantly enhances the feasibility of introducing an electrophile at this position. beilstein-journals.org

Research into the electrophilic substitution of substituted pyrimidines has identified several successful strategies, including nitrosation and halogenation, particularly when the ring is sufficiently activated. For instance, the nitrosation of pyrimidines bearing secondary amine groups has been studied, which proceeds through the formation of an N-nitrosamine intermediate followed by a rearrangement. beilstein-journals.orgcsir.co.za In another example, radioiodination of a pyrimidine derivative using an electrophilic iodine source has been successfully achieved, demonstrating a direct electrophilic substitution. mums.ac.ir

| Reaction | Electrophile Source | Typical Conditions | Product Type | Reference |

|---|---|---|---|---|

| Nitrosation | Sodium Nitrite (NaNO₂) in Acid | Aqueous H₂SO₄, room temperature | 5-Nitroso-pyrimidine | beilstein-journals.org |

| Halogenation (Iodination) | Radioactive Iodine-125 with an Oxidizing Agent | Iodogen as oxidizing agent, 95°C | 5-Iodo-pyrimidine derivative | mums.ac.ir |

| Nitration | 65% Nitric Acid in Sulfuric Acid | Concentrated H₂SO₄ | 5-Nitro-pyrimidine | csir.co.za |

Formation of Complex Pyrimidine Architectures via this compound

The bifunctional nature of this compound, possessing both the pyrimidine core and the ethanol side chain, provides a versatile platform for the synthesis of more intricate molecular structures, including fused and bridged ring systems. These strategies often leverage the hydroxyl group of the ethanol moiety as an internal nucleophile in cyclization reactions.

The construction of fused pyrimidine systems from this compound or its derivatives typically involves an intramolecular cyclization event where the ethanol side chain, or a modification thereof, participates in ring formation. This approach allows for the creation of bicyclic and polycyclic heteroaromatic compounds, which are prevalent scaffolds in medicinal chemistry. semanticscholar.orgrsc.org

One common strategy involves the reaction of a pyrimidine derivative containing a side chain with a reactive functional group that can undergo cyclization. For example, derivatives of pyrimidine-4-carboxylic acid can be used as precursors. rsc.org The ethanol group of this compound can be oxidized to the corresponding carboxylic acid, which can then be used in cyclization reactions. Another approach is the intramolecular condensation of a suitably functionalized side chain onto an adjacent position of the pyrimidine ring. For instance, the synthesis of furo[2,3-d]pyrimidine (B11772683) derivatives can be achieved through the cyclization of a pyrimidine with an appropriate side chain at the C-4 position. semanticscholar.orgscielo.org.mx Similarly, pyrimido[4,5-d]pyrimidine (B13093195) systems can be synthesized from 4-aminopyrimidine precursors, highlighting the importance of the C-4 substituent in directing the formation of fused architectures. rsc.org

A representative synthesis involves the intramolecular cyclization of a substituted pyrimidine to form a new five- or six-membered ring fused to the original pyrimidine core. niscpr.res.in These reactions can be promoted by heat or by using catalysts to facilitate the ring-closing step.

| Starting Pyrimidine Derivative | Reaction Type | Fused System Formed | Reference |

|---|---|---|---|

| Ethyl 2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetate | Intramolecular Condensation | Furo[2,3-d]pyrido[1,2-a]pyrimidine | scielo.org.mx |

| 4-Aryl-2-thioxo-1,2,3,6-tetrahydropyrimidin-6-one | Cyclization with Ethyl Chloroacetate | Furo[2,3-d]pyrimidine | semanticscholar.org |

| (4,6-dimethyl-pyrimidin-2-yl-amino)-acetic acid hydrazide derivative | Intramolecular Cyclization | wikipedia.orgCurrent time information in Bangalore, IN.sci-hub.se-Oxadiazolyl-methyl-pyrimidine | niscpr.res.in |

| 4-Aminopyrimidine-5-carboxamide | Intramolecular Cyclization | Pyrimido[4,5-d]pyrimidine | rsc.org |

Bridged pyrimidine compounds are complex three-dimensional structures where two non-adjacent positions of the pyrimidine ring (or a fused system containing it) are connected by an atomic or molecular bridge. The synthesis of such compounds from a this compound scaffold requires multi-step sequences to introduce the necessary reactive handles for the bridging reaction.

A modern and highly efficient method for creating such bridges is the use of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). rsc.org In a hypothetical pathway starting from this compound, the terminal hydroxyl group can be converted into a propargyl ether, introducing an alkyne functionality. This propargylated pyrimidine can then be reacted with a molecule containing an azide (B81097) group. The "click" reaction forms a stable, five-membered 1,2,3-triazole ring that acts as a robust bridge linking the pyrimidine scaffold to another molecular entity. rsc.org

This strategy has been successfully employed to synthesize triazole-bridged N-glycosides of pyrazolo[1,5-a]pyrimidinones, where the triazole ring connects the pyrimidine-containing core to a sugar moiety. rsc.org This approach demonstrates the power of combining classical derivatization of the ethanol side chain with modern ligation chemistry to build sophisticated, bridged molecular architectures.

| Pyrimidine Component | Bridging Partner | Reaction Type | Resulting Bridge | Reference |

|---|---|---|---|---|

| Propargylated pyrazolo[1,5-a]pyrimidinone | Azido Glycoside | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1,2,3-Triazole Ring | rsc.org |

Applications of 2 Pyrimidin 4 Yl Ethanol and Its Derivatives in Advanced Chemical Disciplines

Role as a Building Block in Medicinal Chemistry and Drug Discovery

In the realm of drug discovery, the strategic modification of lead compounds is crucial for optimizing potency, selectivity, and pharmacokinetic properties. 2-(Pyrimidin-4-yl)ethanol and its derivatives are frequently employed as scaffolds in the design of novel therapeutic agents, particularly in oncology. The pyrimidine (B1678525) core can effectively mimic the purine (B94841) base of ATP, enabling competitive inhibition at the ATP-binding site of various kinases, a protein family heavily implicated in cancer cell signaling. rsc.orgekb.eg

Kinase inhibitors represent a major class of targeted cancer therapies. The this compound framework provides an excellent foundation for creating potent and selective inhibitors for several key oncogenic kinases.

The ROS1 receptor tyrosine kinase is a validated target in certain cancers, notably non-small cell lung cancer (NSCLC). lookchem.com Researchers have designed and synthesized novel series of pyrimidin-4-yl-ethanol and ethanone (B97240) derivatives as potential ROS1 kinase inhibitors. tandfonline.comnih.gov These efforts were based on previously identified lead compounds, KIST301072 and KIST301080. lookchem.comnih.gov The synthetic strategies typically involve 4-5 step processes to generate diverse analogues, which are then evaluated for their inhibitory activity. tandfonline.comnih.gov Many of the synthesized compounds have demonstrated ROS1 kinase inhibitory activity in the micromolar range. lookchem.comtandfonline.comnih.gov One study successfully developed a series of pyrazol-4-ylpyrimidine derivatives based on the lead compound KIST301072, with several compounds showing greater potency than the original lead. researchgate.net Compound 7c from this series was identified as the most potent, with an IC50 of 24 nM and a high selectivity for ROS1 over the related ALK kinase. researchgate.net

Table 1: Examples of this compound Derivatives as ROS1 Kinase Inhibitors

| Compound Name | Structure | Key Findings | Reference |

|---|---|---|---|

| 2-(6-((2-(Diethylamino)ethyl)amino)-2-(pyridin-3-yl)pyrimidin-4-yl)-1-(3-hydroxy-5-methylphenyl) ethanone (5d) | Showed ROS1 kinase inhibitory activity. | tandfonline.com | |

| 2-(6-(4-Ethylpiperazin-1-yl)-2-(pyridin-3-yl)pyrimidin-4-yl)-1-(3-hydroxy-5-methylphenyl)ethanone (5e) | Showed ROS1 kinase inhibitory activity. | tandfonline.com | |

| 2-(6-(2-Morpholinoethylamino)-1-(3-methoxy-5-methylphenyl)-2-(pyridin-3-yl)pyrimidin-4-yl)ethanone (4b) | Synthesized as a mixture of keto/enol tautomers. | tandfonline.com |

The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy, with several generations of inhibitors developed. nih.gov The pyrimidine scaffold is a key feature of many EGFR inhibitors, occupying the adenine-binding pocket of the enzyme. rsc.orgnih.gov Fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines, derived from pyrimidine precursors, have been synthesized and evaluated as inhibitors of both wild-type (WT) and mutant forms of EGFR (e.g., L858R/T790M), which are responsible for acquired resistance to first-generation drugs. nih.govtandfonline.com For instance, a series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives were designed based on the essential pharmacophoric features of known EGFR inhibitors. nih.gov Similarly, novel thieno[3,2-d]pyrimidine (B1254671) derivatives were synthesized using olmutinib (B560107) as a lead compound, resulting in compound B1 , which showed potent inhibitory activity against EGFRL858R/T790M (IC50 = 13 nM) and high selectivity (>76-fold) over EGFRWT. tandfonline.com

Table 2: Fused Pyrimidine Systems as EGFR Kinase Inhibitors

| Compound Class | Key Features | Example Compound | Biological Activity | Reference |

|---|---|---|---|---|

| Pyrido[2,3-d]pyrimidin-4(3H)-ones | Designed to have essential features of EGFR inhibitors. | Compound 9a | Showed high cytotoxic activity against cancer cell lines. | nih.gov |

| Thieno[3,2-d]pyrimidines | Designed based on olmutinib to target resistant EGFR mutations. | Compound B1 | IC50 = 13 nM against EGFRL858R/T790M. | tandfonline.com |

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle and gene transcription, making them attractive targets for anticancer drug development. acs.orgrsc.org Derivatives of 2,4-diaminopyrimidine (B92962) have been extensively explored as CDK inhibitors. acs.orgrsc.org By employing a bioisosteric replacement strategy, researchers have developed novel chemotypes of CDK2 inhibitors from pyrimidine-based lead compounds. nih.gov For example, a series of N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines were discovered as potent dual inhibitors of CDK2 and CDK9. acs.org Compound 20a from this series was particularly potent, with IC50 values of 0.004 µM and 0.009 µM against CDK2 and CDK9, respectively. acs.org Another study reported on N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, where compound 15 was the most potent CDK2 inhibitor (Ki = 0.005 µM) and showed sub-micromolar antiproliferative activity against a panel of cancer cell lines. nih.gov

Table 3: Pyrimidine Derivatives as CDK Inhibitors

| Compound Series | Lead Compound/Strategy | Most Potent Compound | Kinase Inhibition | Reference |

|---|---|---|---|---|

| N4-(thiazol-2-yl)-N2-(phenyl)pyrimidine-2,4-diamines | Structure-guided discovery | Compound 20a | CDK2 IC50 = 0.004 µM; CDK9 IC50 = 0.009 µM | acs.org |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | Bioisosteric replacement | Compound 15 | CDK2 Ki = 0.005 µM | nih.gov |

The PI3K/AKT signaling pathway is a critical regulator of cell survival, growth, and proliferation, and its dysregulation is common in many cancers. nih.gov Consequently, PI3K is a major target for cancer drug discovery. nih.govgoogle.com Fused pyrimidine systems, particularly those containing a morpholine (B109124) substituent, have been identified as potent PI3K inhibitors. nih.govmdpi.com The morpholine-pyrimidine system is a key hinge-binding motif in many inhibitors. mdpi.com Novel series of thieno[2,3-d]pyrimidine (B153573) and furo[2,3-d]pyrimidine (B11772683) derivatives have been synthesized and shown to act as PI3K inhibitors. nih.govnih.gov For example, a study on 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives identified compounds with good inhibitory activity against PI3Kβ and PI3Kγ isoforms. nih.gov Another research effort focused on furo[2,3-d]pyrimidine derivatives, identifying compound 10b as a potent agent with significant antiproliferative and apoptotic activities, showing a strong binding pattern in molecular docking studies with PI3K. nih.gov

The this compound scaffold is not only a direct precursor to simple substituted pyrimidines but also a foundational element for constructing more complex, fused heterocyclic systems. researchgate.netnih.gov The inherent reactivity of the pyrimidine ring and the hydroxyl group of the ethanol (B145695) substituent allow for a variety of chemical transformations. These transformations lead to the synthesis of diverse heterocyclic structures, including pyrazolo[3,4-d]pyrimidines, thieno[2,3-d]pyrimidines, pyrido[2,3-d]pyrimidines, and furo[2,3-d]pyrimidines, many of which exhibit significant biological activities as noted in the sections above. ekb.egtandfonline.comnih.gov The synthesis of these fused systems often involves multi-component reactions or sequential cyclization strategies, where the pyrimidine unit serves as the core anchor. nih.govmdpi.com For example, pyrazolo[3,4-d]pyrimidines can be prepared via the condensation of 5-aminopyrazole-4-carbonitrile with various reagents, a process that builds upon a pyrazole (B372694) ring to form the fused pyrimidine system. researchgate.netuminho.pt These synthetic routes highlight the utility of pyrimidine building blocks in generating molecular diversity for drug discovery programs. researchgate.net

Precursor for Other Classes of Bioactive Heterocycles

Contributions to Coordination Chemistry and Materials Science

The nitrogen atoms within the pyrimidine ring make it an excellent ligand for coordinating with metal ions, leading to the formation of metal complexes with diverse structures and potential applications in materials science. researchgate.netresearchgate.net The study of these coordination complexes is important for understanding the role of metal ions in biological systems and for creating novel materials. researchgate.net

Research has been conducted on the synthesis of metal complexes with pyrimidine-2-thione ligands, such as 1-(2-methylphenyl)-4,4,6-trimethyl pyrimidine-2-thione. researchgate.net These studies confirmed that the ligand behaves as a bidentate, coordinating through both an endocyclic nitrogen atom and an exocyclic sulfur atom. researchgate.net Similarly, Schiff bases derived from pyrimidines have been used to create Cu(II) and Ni(II) complexes. sdiarticle5.com Spectroscopic and magnetic studies of these complexes help to elucidate their geometric structures, such as octahedral or square planar configurations. sdiarticle5.com

In another study, a new Schiff base was created using 4-aminopyrimidine-2(1H)-one, which then formed complexes with Ni(II) and Pd(II). tandfonline.com The interaction between metal ions and ligands like 1,2,4-triazolo[1,5-a]pyrimidines demonstrates their capability to act as versatile building blocks for synthesizing metal-organic frameworks (MOFs) or multidimensional systems with useful magnetic or luminescent properties. mdpi.com Furthermore, the nitrogen-rich pyrimidine ring and hydroxyl oxygen in compounds like 1-(4-chloropyrimidin-2-yl)ethanol can act as polydentate ligands for transition metals, suggesting potential catalytic applications. vulcanchem.com

Use in Catalysis and Reaction Development

While not always acting as catalysts themselves, this compound and its derivatives are crucial building blocks and versatile intermediates in synthetic chemistry. smolecule.com Their functional groups—the hydroxyl group and the pyrimidine ring—offer multiple sites for chemical modification, enabling the development of complex molecules and new reaction pathways. smolecule.com

The hydroxyl group can undergo reactions like esterification or dehydration, while the pyrimidine ring's electron-deficient nature facilitates nucleophilic substitution and coupling reactions. smolecule.com For example, ethyl 2-(pyrimidin-4-yl)acetate, a related derivative, serves as a precursor for synthesizing more complex pyrimidine derivatives. It can be reduced to form this compound.

The synthesis of pyrimidine-4-yl-ethanol derivatives has been a focus of research aimed at creating inhibitors for specific biological targets like ROS1 kinase. tandfonline.com In these synthetic routes, a precursor like 2-(2,6-dichloropyrimidin-4-yl)-1-(3-methoxy-5-methylphenyl)ethanone is reacted with various amines to build a library of derivative compounds. tandfonline.com The compound 1-(pyrimidin-5-yl)ethanol has also been used as a starting material in multi-step syntheses to create complex pyrazolo[3,4-d]pyrimidin-4-one inhibitors. nih.gov The stability of the pyrimidine core under various reaction conditions makes it a reliable scaffold for developing new synthetic methodologies and constructing diverse molecular architectures.

Advanced Spectroscopic and Chromatographic Characterization of 2 Pyrimidin 4 Yl Ethanol and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, providing precise information about the chemical environment of individual atoms. For 2-(Pyrimidin-4-yl)ethanol and its analogues, NMR is used to map out the carbon-hydrogen framework and confirm the connectivity of the pyrimidine (B1678525) ring to the ethanol (B145695) side chain.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. In a typical ¹H NMR spectrum of a this compound analogue, distinct signals corresponding to the aromatic protons on the pyrimidine ring and the aliphatic protons of the ethanol group are observed.

The aromatic protons of the pyrimidine ring typically appear in the downfield region of the spectrum (usually δ 6.5-9.0 ppm) due to the deshielding effect of the aromatic ring current. The specific chemical shifts and coupling constants (J-values) are highly sensitive to the substitution pattern on the ring. The protons on the ethanol side chain—the methylene (B1212753) group adjacent to the ring (Cα-H₂) and the methylene group bearing the hydroxyl group (Cβ-H₂)—appear further upfield. The hydroxyl proton (-OH) often appears as a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature.

For example, in a related substituted compound such as 1-(3-Methoxy-5-methylphenyl)-2-(6-((2-(piperidin-1-yl)ethyl)amino)-2-(pyridin-3-yl)pyrimidin-4-yl)ethanol, the protons on the ethanol moiety are observed, though their specific shifts are influenced by the larger molecular structure tandfonline.com.

Table 1: Representative ¹H NMR Data for a Substituted Pyrimidin-4-yl-ethanol Analogue

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrimidine-H | 8.0 - 9.2 | m | - |

| Aryl-H | 6.5 - 7.5 | m | - |

| -CH(OH)- | ~5.1 | m | - |

| -CH₂- (next to ring) | ~3.0 | m | - |

| -CH₂- (side chain) | 2.5 - 3.6 | m | - |

| -OH | variable | br s | - |

Note: Data is generalized based on typical chemical shifts for pyrimidine-containing structures and ethanol moieties. Actual values can vary significantly based on substitution and solvent.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The carbon atoms of the pyrimidine ring are typically found in the downfield region (δ 110-170 ppm). The carbons of the ethanol side chain, being aliphatic, appear in the upfield region (δ 30-70 ppm). The carbon atom bonded to the hydroxyl group (Cβ) is generally more deshielded than the carbon adjacent to the pyrimidine ring (Cα) due to the electronegativity of the oxygen atom.

Spectral data for complex analogues show a multitude of signals, each corresponding to a unique carbon environment within the larger structure. For instance, the ¹³C NMR spectrum of 2-(2-Chloro-6-((2-(piperidin-1-yl)ethyl)amino)pyrimidin-4-yl)-1-(3-methoxy-5-methylphenyl)ethanone, a related ketone, shows pyrimidine carbon signals between δ 160-168 ppm and aliphatic carbons in the δ 21-58 ppm range tandfonline.com.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (Pyrimidine) | ~158 |

| C4 (Pyrimidine) | ~165 |

| C5 (Pyrimidine) | ~118 |

| C6 (Pyrimidine) | ~157 |

| -CH₂- (next to ring) | ~38 |

| -CH₂OH | ~60 |

Note: These are estimated values based on standard substituent effects on pyrimidine and ethanol. Experimental values may differ.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and elucidating the complete molecular structure.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through two or three bonds). For this compound, a COSY spectrum would show a cross-peak between the protons of the two methylene groups in the ethanol side chain (-CH₂-CH₂OH), confirming their connectivity. It would also reveal couplings between adjacent protons on the pyrimidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show a cross-peak connecting the ¹H signal of each CH group to the ¹³C signal of the carbon it is attached to. This allows for the definitive assignment of which protons are attached to which carbons in both the pyrimidine ring and the ethanol side chain.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. The molecular ion peak (M⁺) confirms the molecular formula.

For this compound, the fragmentation pattern in electron ionization (EI) mass spectrometry would be expected to show characteristic losses. A common fragmentation for primary alcohols is the cleavage of the C-C bond adjacent to the oxygen atom (α-cleavage). This would result in the loss of a •CH₂OH radical, leading to a prominent peak corresponding to the pyrimidin-4-ylmethyl cation. Another expected fragmentation is the loss of a water molecule (M-18) from the molecular ion. The pyrimidine ring itself can also undergo characteristic fragmentation, often involving the loss of HCN or cycloretro-Diels-Alder reactions, depending on the structure sapub.org.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 124 | [M]⁺• (Molecular Ion) | Ionization of parent molecule |

| 106 | [M - H₂O]⁺• | Loss of water |

| 93 | [C₅H₅N₂]⁺ | α-cleavage, loss of •CH₂OH |

| 79 | [C₄H₃N₂]⁺ | Fragmentation of pyrimidine ring |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry rsc.org. This technique is ideal for analyzing mixtures, assessing the purity of a synthesized compound like this compound, or detecting it in complex matrices. The liquid chromatograph separates the compound from impurities, and the mass spectrometer provides a mass-to-charge ratio, confirming the identity and quantity of the eluted compound. Methods are often developed using electrospray ionization (ESI), which is a soft ionization technique that typically keeps the molecular ion intact, making it ideal for molecular weight confirmation nih.govnih.gov.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

A broad, strong absorption in the region of 3500-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding vscht.cz.

Absorptions in the 3100-3000 cm⁻¹ range are attributed to aromatic C-H stretching vibrations on the pyrimidine ring vscht.cz.

Absorptions just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹) correspond to the aliphatic C-H stretching of the ethanol side chain.

The spectrum will also feature characteristic absorptions for the pyrimidine ring, including C=N and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

A strong C-O stretching vibration for the primary alcohol would be expected in the 1260-1050 cm⁻¹ region vscht.cz.

IR data from related, more complex structures, such as 1-(3-Methoxy-5-methylphenyl)-2-(6-((2-(piperidin-1-yl)ethyl)amino)-2-(pyridin-3-yl)pyrimidin-4-yl)ethanol, confirm the presence of these key functional groups, with O-H stretching observed around 3397 cm⁻¹ and various C-H and aromatic stretches also present tandfonline.com.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500 - 3200 (broad) | O-H Stretch | Alcohol |

| 3100 - 3000 | C-H Stretch | Aromatic (Pyrimidine) |

| 2950 - 2850 | C-H Stretch | Aliphatic (-CH₂CH₂-) |

| 1600 - 1450 | C=N, C=C Stretch | Aromatic (Pyrimidine) |

| 1260 - 1050 | C-O Stretch | Primary Alcohol |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of pyrimidine derivatives, offering high resolution and sensitivity for both qualitative and quantitative assessments. researchgate.netresearchgate.net The versatility of HPLC allows for various modes of separation, making it suitable for analyzing compounds like this compound in diverse matrices.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode used for the analysis of pyrimidine derivatives due to its compatibility with the polar nature of these compounds. researchgate.netnih.gov In RP-HPLC, a nonpolar stationary phase (typically C8 or C18 silica (B1680970) gel) is used with a polar mobile phase, usually a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netnih.govscielo.br

The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. For this compound, the pyrimidine ring and the ethyl chain contribute to its retention on the column. The precise retention time is influenced by the specific mobile phase composition, pH, and column temperature. UV detection is commonly employed, as the pyrimidine ring possesses a strong chromophore, typically showing maximum absorbance in the range of 220-280 nm. nih.gov

Key Parameters for RP-HPLC Analysis of Pyrimidine Analogues:

Stationary Phase: Octadecylsilane (C18) or Octylsilane (C8) columns are standard choices, offering excellent retention and separation for a wide range of pyrimidine compounds. researchgate.net

Mobile Phase: Gradient or isocratic elution using mixtures of acetonitrile/water or methanol/water is typical. researchgate.netnih.gov Buffers such as phosphate (B84403) or formate (B1220265) are often added to control the pH and ensure reproducible retention times, especially for ionizable analogues.

Detection: A Photodiode Array (PDA) or UV detector is highly effective. For instance, a detection wavelength of 254 nm is often suitable for the pyrimidine core. academicjournals.org

Below is a representative data table illustrating typical RP-HPLC conditions for the analysis of pyrimidine-containing compounds.

| Parameter | Condition 1 | Condition 2 |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C8 (e.g., 150 mm x 4.6 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water | 20 mM Ammonium Acetate (B1210297) Buffer, pH 5.5 |

| Mobile Phase B | Acetonitrile | Methanol |

| Elution Mode | Gradient: 5% to 95% B over 20 min | Isocratic: 70% A / 30% B |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Column Temperature | 30 °C | 35 °C |

| Detection | UV at 254 nm | PDA Scan (200-400 nm) |

| Injection Volume | 10 µL | 5 µL |

While this compound itself is achiral, many of its analogues and derivatives possess stereogenic centers, necessitating enantiomeric purity assessment. Chiral HPLC is the gold standard for separating enantiomers. mdpi.com This is typically achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including those with alcohol functional groups or heterocyclic rings. mdpi.comnih.gov The choice of mobile phase, often a mixture of alkanes (like n-hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol), is critical for achieving optimal resolution. researchgate.net

Approaches to Chiral Separation:

Direct Separation: Using a Chiral Stationary Phase (CSP) is the most common method. The analyte is directly injected onto the chiral column.

Indirect Separation: This involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. nih.gov These diastereomers have different physicochemical properties and can be separated on a standard achiral RP-HPLC column. nih.gov

The following table shows typical conditions for the chiral separation of a hypothetical chiral analogue of this compound.

| Parameter | Condition 1 (Direct) | Condition 2 (Direct) |

| Column (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) |

| Dimensions | 250 mm x 4.6 mm, 5 µm | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | n-Hexane / Ethanol (85:15, v/v) |

| Flow Rate | 1.0 mL/min | 0.7 mL/min |

| Column Temperature | 25 °C | 30 °C |

| Detection | UV at 260 nm | UV at 260 nm |

| Expected Outcome | Baseline separation of the (R)- and (S)-enantiomers. | Resolution factor (Rs) > 1.5 between enantiomeric peaks. |

For analogues that lack a strong chromophore or for trace-level quantification, pre-column derivatization can significantly enhance detection sensitivity and selectivity. academicjournals.orgmdpi.com This chemical modification converts the analyte into a derivative with superior detection properties, such as high UV absorbance or fluorescence. science.gov

For this compound and its analogues, the primary site for derivatization is the hydroxyl (-OH) group. Analogues containing primary or secondary amine groups also offer a reactive site for derivatization. academicjournals.org

Common Derivatization Strategies:

For Hydroxyl Groups: Reagents like benzoyl chloride or 4-nitrobenzoyl chloride can be used to form highly UV-active esters.

For Amino Groups: Reagents such as dansyl chloride, fluorescamine, or phenylisothiocyanate (PITC) react with primary and secondary amines to yield intensely fluorescent or UV-absorbing derivatives. academicjournals.orgscience.gov

The derivatization reaction must be rapid, quantitative, and produce a stable product. The excess derivatizing agent and by-products should be easily separable from the analyte derivative during the subsequent HPLC analysis. academicjournals.org

| Analyte Functional Group | Derivatizing Reagent | Resulting Derivative | Detection Method |

| Hydroxyl (-OH) | 3,5-Dinitrobenzoyl chloride | UV-absorbing ester | UV (e.g., 254 nm) |

| Amino (-NH2) | Dansyl Chloride | Fluorescent sulfonamide | Fluorescence |

| Amino (-NH2) | Phenylisothiocyanate (PITC) | UV-absorbing phenylthiourea | UV (e.g., 254 nm) |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and simple chromatographic technique used extensively for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the appropriate solvent system for column chromatography purification. aga-analytical.com.plresearchgate.net

In the context of synthesizing this compound, TLC can be used to track the conversion of starting materials to the final product. A small aliquot of the reaction mixture is spotted on a TLC plate (typically silica gel), which is then developed in a suitable mobile phase. The separation is based on the differential partitioning of the components between the stationary and mobile phases.

Procedure for Reaction Monitoring:

Spotting: Spots of the starting material, the reaction mixture at different time points, and a co-spot (starting material and reaction mixture) are applied to the baseline of a silica gel TLC plate.

Development: The plate is placed in a sealed chamber containing a solvent system (eluent), such as a mixture of ethyl acetate and hexane (B92381) or dichloromethane (B109758) and methanol.

Visualization: After the solvent front has moved up the plate, the plate is removed, dried, and visualized. Visualization is commonly done under UV light (at 254 nm), which reveals UV-active compounds like pyrimidines as dark spots. aga-analytical.com.pl Staining with reagents like iodine vapor or potassium permanganate (B83412) can also be used.

The progress of the reaction is observed by the disappearance of the starting material spot and the appearance of a new spot corresponding to the product, which will have a different Retention Factor (Rf) value.

| Compound | Typical Solvent System (v/v) | Expected Rf Value | Visualization Method |

| Starting Material (e.g., Ester) | Hexane / Ethyl Acetate (7:3) | ~0.7 | UV (254 nm) |

| This compound | Hexane / Ethyl Acetate (3:7) | ~0.3 | UV (254 nm) |

| Reaction Mixture (Mid-point) | Hexane / Ethyl Acetate (1:1) | Spots at ~0.6 & ~0.4 | UV (254 nm) |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. This data is crucial for validating the empirical formula of a newly synthesized compound like this compound and confirming its elemental composition and purity.

The technique involves the complete combustion of a small, precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases (CO2, H2O, N2) are separated and quantified by a detector. The results are presented as the weight percentage of each element.

For this compound, the molecular formula is C6H8N2O.

Molecular Weight: 124.14 g/mol

The theoretical elemental composition is calculated as follows:

Carbon (C): (6 * 12.01 / 124.14) * 100% = 58.05%

Hydrogen (H): (8 * 1.01 / 124.14) * 100% = 6.50%

Nitrogen (N): (2 * 14.01 / 124.14) * 100% = 22.58%

Oxygen (O): (1 * 16.00 / 124.14) * 100% = 12.89% (often determined by difference)

Experimental results from an elemental analyzer are then compared to these theoretical values. A close agreement (typically within ±0.4%) provides strong evidence for the proposed chemical formula and the purity of the sample.

| Element | Theoretical % for C6H8N2O | Found % (Example) | Difference % |

| Carbon (C) | 58.05 | 58.15 | +0.10 |

| Hydrogen (H) | 6.50 | 6.45 | -0.05 |

| Nitrogen (N) | 22.58 | 22.63 | +0.05 |

This close correlation between the calculated and found values would confirm the elemental composition of the synthesized this compound.

Future Directions and Emerging Research Avenues for 2 Pyrimidin 4 Yl Ethanol

Exploration of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of pyrimidine (B1678525) derivatives often involves harsh reagents and generates significant chemical waste. rasayanjournal.co.in The future of synthesizing 2-(pyrimidin-4-yl)ethanol and its analogs lies in the adoption of green and sustainable chemistry principles. rasayanjournal.co.inbenthamdirect.com These approaches aim to enhance reaction efficiency, minimize environmental impact, and reduce costs. rasayanjournal.co.in

Key areas of exploration include:

Catalytic Systems: The development and application of novel catalysts, such as pincer-supported nickel(II) complexes and vanadium oxide on fluorapatite, are poised to revolutionize pyrimidine synthesis. acs.orgrsc.org These catalysts can facilitate acceptorless dehydrogenative annulation (ADA) of alcohols, offering a more atom-economical route. acs.org